6-Oxocytidine

Übersicht

Beschreibung

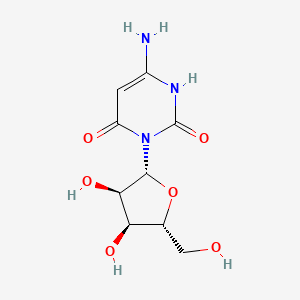

6-Oxocytidine is a modified nucleoside analogue known for its unique structural properties and potential applications in various scientific fields. It is a derivative of cytidine, where the oxygen atom is introduced at the sixth position of the pyrimidine ring. This modification imparts distinct chemical and biological characteristics to the compound, making it a subject of interest in nucleic acid research and drug development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-oxocytidine involves the incorporation of an oxygen atom at the sixth position of the cytidine molecule. One common method includes the use of 2′-O-methyl-3′-O-phosphoramidite building blocks. These building blocks are synthesized and incorporated into oligodeoxynucleotides via phosphoramidite chemistry . The reaction conditions typically involve the use of sodium cacodylate buffer, sodium chloride, and magnesium chloride to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar phosphoramidite chemistry techniques. Optimization of reaction conditions and purification processes would be essential to achieve high yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Oxocytidine undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleoside analogues.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structural Significance

6-Oxocytidine is notable for its ability to form stable triple helices with complementary DNA sequences. Research indicates that it exhibits the highest melting temperature (Tm) among cytidine analogs, suggesting enhanced stability in nucleic acid structures. This property makes it a valuable tool for studying nucleic acid interactions under varying pH conditions, which can be crucial for understanding genetic regulation and stability in biological systems .

Research Applications

-

Nucleic Acid Studies

- Triple Helix Formation : The ability of this compound to form triple helices allows researchers to explore the mechanisms of gene regulation and the structural dynamics of DNA. This is particularly relevant in the context of therapeutic strategies aimed at modulating gene expression.

- Stability Testing : Its high Tm value makes it an ideal candidate for experiments aimed at understanding the stability of nucleic acid complexes, which is essential for drug design and development.

-

Therapeutic Potential

- Antiviral Research : As a nucleoside analog, this compound has potential applications in antiviral drug development. Its structural similarity to naturally occurring nucleosides enables it to interfere with viral replication processes.

- Cancer Therapy : Preliminary studies suggest that compounds like this compound may inhibit the growth of certain cancer cell lines by disrupting nucleic acid synthesis, indicating a potential pathway for cancer treatment .

-

Biochemical Assays

- Enzyme Interaction Studies : The compound can be utilized in assays to investigate enzyme-substrate interactions, particularly those involving nucleoside kinases and polymerases. Understanding these interactions can lead to insights into metabolic pathways and enzyme regulation.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 6-oxocytidine involves its incorporation into nucleic acids, where it can form stable complexes with complementary strands. This stability is attributed to the unique hydrogen bonding patterns facilitated by the oxygen atom at the sixth position . The compound can interact with specific molecular targets, such as enzymes involved in nucleic acid metabolism, thereby influencing various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Cytidine: The parent compound of 6-oxocytidine, lacking the oxygen modification.

Uridine: Another nucleoside analogue with a similar structure but different functional groups.

6-Aminouracil: A related compound used in the synthesis of nucleoside analogues.

Uniqueness: The oxygen modification at the sixth position imparts distinct chemical and biological properties that differentiate it from other nucleoside analogues .

Biologische Aktivität

6-Oxocytidine is a modified nucleoside that has garnered attention for its unique biological properties, particularly in the context of nucleic acid interactions and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structural characteristics, and implications for drug development.

Structural Characteristics

This compound is a derivative of cytidine, where an oxygen atom is added at the sixth position of the pyrimidine ring. This modification alters its hydrogen-bonding capabilities and influences its interaction with DNA and RNA. The compound can form stable triplex structures, which are essential for various biological processes.

The biological activity of this compound primarily revolves around its ability to participate in triplex formation and its interactions with proteins involved in nucleic acid metabolism. Key mechanisms include:

- Triplex Formation : this compound can form stable triplex structures with complementary DNA strands, which enhances its binding affinity compared to unmodified cytidine. Studies have shown that oligonucleotides containing this compound exhibit increased stability and specificity in triplex formation under varied pH conditions .

- Inhibition of Viral Integrases : Research indicates that this compound-containing oligonucleotides can inhibit the activity of HIV-1 integrase in vitro. This suggests a potential role in antiviral therapies, as the inhibition of integrase is crucial for preventing viral replication .

Research Findings

Several studies have explored the biological activity of this compound, yielding significant findings:

- Oligonucleotide Stability : In UV thermal denaturation studies, oligomers containing this compound demonstrated enhanced thermal stability compared to those with standard nucleosides. This property is attributed to the unique hydrogen-bonding patterns facilitated by the oxo group .

- Triplex Stability : The stability of triplex structures formed by this compound was assessed through circular dichroism (CD) spectroscopy and UV melting experiments. Results indicated that these triplexes maintain stability across a range of pH levels, demonstrating their robustness in physiological conditions .

- Protein Binding : Oligonucleotides incorporating this compound were shown to bind specifically to proteins such as viral integrases and other nucleic acid-binding proteins, affecting their biological functions. This interaction suggests that this compound could serve as a scaffold for designing new therapeutic agents targeting these proteins .

Case Study 1: Antiviral Applications

A study investigated the efficacy of this compound-containing oligonucleotides against HIV-1 integrase. The results demonstrated that these modified oligonucleotides significantly inhibited integrase activity in vitro, suggesting their potential as antiviral agents.

Case Study 2: Triplex Formation in Cancer Research

Another research effort focused on the application of this compound in cancer biology, where it was found to enhance the binding affinity of therapeutic oligonucleotides to target genes involved in tumor progression. The study highlighted the potential use of triplex-forming oligonucleotides as gene regulators in cancer therapy.

Data Summary

Eigenschaften

IUPAC Name |

6-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6/c10-4-1-5(14)12(9(17)11-4)8-7(16)6(15)3(2-13)18-8/h1,3,6-8,13,15-16H,2,10H2,(H,11,17)/t3-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTWXLHBETVAFW-YXZULKJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N(C1=O)C2C(C(C(O2)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=O)N(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933948 | |

| Record name | 6-Amino-2-hydroxy-3-pentofuranosylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150439-90-0 | |

| Record name | 6-Oxocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150439900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-2-hydroxy-3-pentofuranosylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.